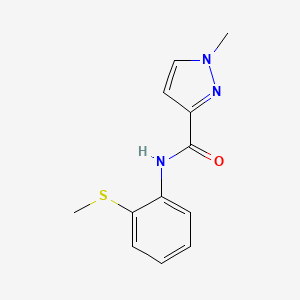

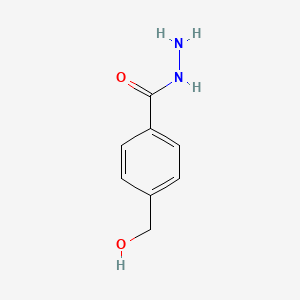

4-(Hydroxymethyl)benzohydrazide

Vue d'ensemble

Description

4-(Hydroxymethyl)benzohydrazide is a compound with the molecular weight of 166.18 . It is also known as this compound hydrochloride . It is typically stored at room temperature and is usually in the form of a powder .

Synthesis Analysis

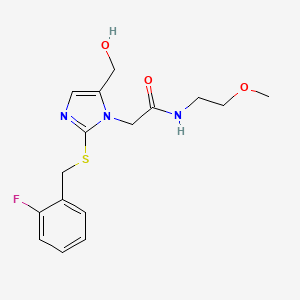

The synthesis of this compound can be achieved by combining suitable aldehydes with hydrazides . In one study, it was synthesized in two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2.ClH/c9-10-8(12)7-3-1-6(5-11)2-4-7;/h1-4,11H,5,9H2,(H,10,12);1H .Chemical Reactions Analysis

This compound can undergo electrochemical oxidation. In one study, the electrochemical oxidation of this compound was investigated on gold (Au), nickel (Ni), and platinum (Pt) metal working electrodes in alkaline electrolytes .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.270±0.06 g/cm3 . It is typically in the form of a powder and is stored at room temperature .Applications De Recherche Scientifique

Antibacterial and Antioxidant Activities

4-Hydroxybenzohydrazide derivatives have demonstrated potent antibacterial and antioxidant properties. For instance, a study found that certain compounds synthesized from 4-hydroxybenzohydrazide exhibited high antibacterial activity, with one compound, N'-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide, showing the most activity. Additionally, these compounds also displayed significant antioxidant activity, suggesting different mechanisms in various antioxidant determination methods (Chaudhary, Jain, & Manuja, 2019).

Synthesis and Characterization

4-Hydroxybenzohydrazide has been used as a starting material or intermediate in the synthesis of various compounds. For example, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis followed by acylation, indicating a versatile role in chemical synthesis (Santosa et al., 2019).

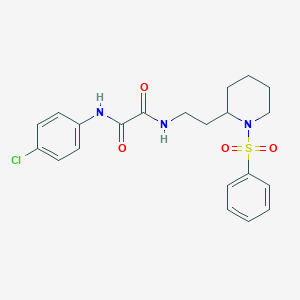

Catalytic and DNA Binding Activities

New Schiff base ligands synthesized from 4-hydroxybenzohydrazide have been studied for their catalytic, DNA binding, and antibacterial activities. These ligands and their metal complexes were characterized by various techniques, demonstrating their potential in biochemistry and pharmacology (El‐Gammal et al., 2021).

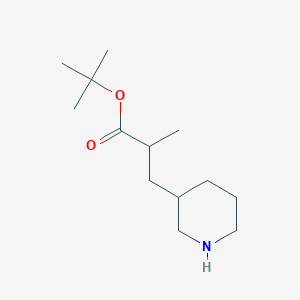

Anticorrosion Properties

4-Hydroxybenzohydrazide derivatives have shown promising results as anticorrosion agents. A study on the anticorrosion behavior of a hydrazide derivative on aluminum-silicon carbide composite in an acid medium provided insights into its potential industrial applications (Shetty et al., 2020).

Safety and Hazards

Orientations Futures

Future research could focus on further exploring the bioactivity of 4-(Hydroxymethyl)benzohydrazide and its derivatives, as well as developing more efficient synthesis methods . Additionally, the potential applications of this compound in various fields such as medicine and chemistry could be investigated.

Propriétés

IUPAC Name |

4-(hydroxymethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFJZXMIQREUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2572362.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)

![N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide](/img/structure/B2572366.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2572369.png)

![1-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2572371.png)

![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)

![2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2572376.png)